molecular formula C20H15ClO5 B11639536 2-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate

2-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate

Cat. No.: B11639536
M. Wt: 370.8 g/mol
InChI Key: JBSNGRFWGGHPOE-XNTDXEJSSA-N
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Description

2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydrofuran ring, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE typically involves multiple steps. One common approach starts with the preparation of the dihydrofuran ring, followed by the introduction of the chlorophenyl group and the methoxyphenyl acetate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3E)-5-(4-BROMOPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
  • 2-{[(3E)-5-(4-FLUOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE

Uniqueness

Compared to similar compounds, 2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C20H15ClO5

Molecular Weight

370.8 g/mol

IUPAC Name

[2-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate

InChI

InChI=1S/C20H15ClO5/c1-12(22)25-19-14(4-3-5-17(19)24-2)10-15-11-18(26-20(15)23)13-6-8-16(21)9-7-13/h3-11H,1-2H3/b15-10+

InChI Key

JBSNGRFWGGHPOE-XNTDXEJSSA-N

Isomeric SMILES

CC(=O)OC1=C(C=CC=C1OC)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)OC1=C(C=CC=C1OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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